molecular formula C12H13Br2N B2458494 2-(3-Bromopropyl)quinoline hydrobromide CAS No. 92017-90-8

2-(3-Bromopropyl)quinoline hydrobromide

Cat. No.: B2458494
CAS No.: 92017-90-8
M. Wt: 331.051
InChI Key: IBWPSTZJLOHYCB-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)quinoline hydrobromide is a chemical compound with the molecular formula C12H13Br2N It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)quinoline hydrobromide typically involves the reaction of quinoline with 3-bromopropyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)quinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(3-Bromopropyl)quinoline hydrobromide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)quinoline hydrobromide
  • 2-(3-Iodopropyl)quinoline hydrobromide
  • 2-(3-Fluoropropyl)quinoline hydrobromide

Uniqueness

2-(3-Bromopropyl)quinoline hydrobromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-bromopropyl)quinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN.BrH/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11;/h1-2,4,6-8H,3,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWPSTZJLOHYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92017-90-8
Record name 2-(3-bromopropyl)quinoline hydrobromide
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